(R)-ブロモエノールラクトン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-Bromoenol lactone is a chemical compound that belongs to the class of lactones, which are cyclic esters This compound is particularly interesting due to its unique structure and potential applications in various fields of science and industry

科学的研究の応用

Biochemical Mechanisms

Inhibition of Phospholipases

(R)-Bromoenol lactone functions primarily as a selective inhibitor of iPLA2, which plays a crucial role in phospholipid metabolism. It acts as a "suicide" substrate, irreversibly binding to the enzyme and thereby inhibiting its activity. This selectivity is significant, as it allows researchers to delineate the biological functions of iPLA2 without interference from other phospholipases .

Cell Death and Apoptosis Induction

Mechanism of Action

Research indicates that (R)-Bromoenol lactone can induce apoptosis in various cell lines, including human phagocytes and T lymphocytes. The compound promotes cell death through mechanisms that involve the activation of caspases and alterations in mitochondrial membrane potential. For example, long-term exposure to (R)-Bromoenol lactone leads to increased annexin-V binding and nuclear DNA damage, suggesting its potential use in cancer therapies targeting specific cell death pathways .

Cancer Research

Role in Cancer Cell Metabolism

Studies have shown that (R)-Bromoenol lactone is effective in modulating the metabolic pathways of cancer cells. It has been linked to enhanced arachidonic acid-derived eicosanoids in oncogenic models, suggesting that it may influence tumor progression and response to treatment . Additionally, it has been utilized in studies examining the effects of environmental toxins on bladder cancer cells, indicating its versatility in cancer research applications .

Cardiovascular Studies

Impact on Calcium Channels

(R)-Bromoenol lactone has been found to inhibit voltage-gated calcium channels (CaV1.2) and transient receptor potential channels (TRPC) in vascular smooth muscle cells. This inhibition affects vascular tone regulation and can alter contractile responses to vasoconstrictors like phenylephrine. Such findings underscore the compound's relevance in studying cardiovascular physiology and potential therapeutic applications for hypertension .

Experimental Design Considerations

Concentration and Treatment Duration

When utilizing (R)-Bromoenol lactone in experimental settings, it is crucial to consider the concentration range (typically between 3 μM to 25 μM) and treatment duration, as prolonged exposure can lead to unintended apoptosis across various cell types. This necessitates careful experimental design to avoid confounding results related to cell viability .

Summary Table of Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Biochemical Mechanisms | Inhibition of iPLA2 | Selective inhibitor with significant biological roles |

| Cell Death | Induces apoptosis through caspase activation | Effective in multiple human and murine cell lines |

| Cancer Research | Modulates metabolic pathways linked to tumor progression | Enhances eicosanoid production in oncogenic models |

| Cardiovascular Studies | Inhibits CaV1.2 and TRPC channels | Alters vascular tone regulation |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Bromoenol lactone typically involves the cyclization of hydroxy acids or their derivatives. One common method is the oxidative lactonization of diols using a catalytic amount of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and PhI(OAc)2 (Iodobenzene diacetate) as the stoichiometric oxidant . This method is efficient and provides good yields of the desired lactone.

Industrial Production Methods

Industrial production of lactones, including ®-Bromoenol lactone, often involves the use of acid catalysts such as inorganic acids, sulfonic acid, p-toluenesulfonic acid, and pyridine p-toluenesulfonate . These catalysts facilitate the cyclization of hydroxy acids to form the lactone ring. The process is scalable and can be adapted for large-scale production.

化学反応の分析

Types of Reactions

®-Bromoenol lactone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.

Substitution: The bromine atom in ®-Bromoenol lactone can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of ®-Bromoenol lactone include oxidizing agents like TEMPO and PhI(OAc)2, reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized lactones, while reduction typically produces the corresponding alcohol .

作用機序

The mechanism of action of ®-Bromoenol lactone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

γ-Butyrolactone: A common lactone with similar chemical properties but different biological activities.

δ-Valerolactone: Another lactone with comparable structure and industrial applications.

ε-Caprolactone: Widely used in polymer synthesis and has similar chemical reactivity.

Uniqueness

®-Bromoenol lactone is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

生物活性

(R)-Bromoenol lactone (BEL) is a potent and selective inhibitor of calcium-independent phospholipase A2 (iPLA2), which plays a crucial role in various cellular processes, including apoptosis, inflammation, and phospholipid metabolism. This article delves into the biological activity of (R)-Bromoenol lactone, highlighting its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

(R)-Bromoenol lactone acts primarily as a mechanism-based inhibitor of iPLA2. It irreversibly binds to the enzyme, leading to its inactivation. The compound is classified as a "suicide substrate," meaning that upon hydrolysis, it forms a covalent bond with a cysteine residue in the active site of iPLA2, thereby preventing the enzyme from catalyzing its normal reaction with phospholipids .

The inhibition of iPLA2 by BEL has significant downstream effects on cellular signaling pathways and membrane dynamics. For instance, BEL's inhibition of iPLA2 has been linked to alterations in arachidonic acid release and subsequent prostaglandin synthesis, which are critical in inflammatory responses .

Effects on Cell Viability and Apoptosis

Research indicates that BEL promotes apoptosis in various cell lines. In studies involving human phagocytes (U937, THP-1), murine macrophages (RAW264.7), and human T lymphocytes (Jurkat), long-term exposure to BEL resulted in increased annexin-V binding and nuclear DNA damage, indicative of apoptotic cell death . Specifically, BEL treatment led to:

- Proteolytic activation of caspases-3 and -9.

- Loss of mitochondrial membrane potential , signifying early apoptotic changes.

- Increased DNA fragmentation , as evidenced by propidium iodide staining.

These findings suggest that BEL-induced apoptosis is primarily mediated through the inhibition of PAP-1 rather than direct iPLA2 inhibition .

Anti-inflammatory Properties

In addition to its pro-apoptotic effects, BEL exhibits notable anti-inflammatory properties. In vivo studies demonstrated that local administration of BEL significantly reduced carrageenan-induced elevations in prostaglandins (PGE2 and PGI2) in inflamed tissues, which are known mediators of hyperalgesia . The compound was shown to ameliorate thermal hyperalgesia by inhibiting iPLA2 activity, thus reducing the synthesis of these inflammatory mediators without significantly affecting COX-2 expression levels .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of (R)-Bromoenol lactone:

特性

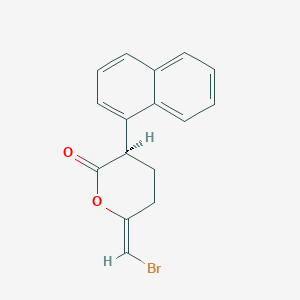

IUPAC Name |

(3R,6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUCSFWXCMTYOI-HBIYDYFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\Br)/OC(=O)[C@H]1C2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。